![molecular formula C13H14N6O4S2 B2779314 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide CAS No. 1105210-26-1](/img/structure/B2779314.png)
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
The compound of interest, due to its structural complexity, likely serves as a key intermediate or structural motif in the synthesis of diverse heterocyclic compounds with potential biological activities. Compounds with similar structures have been synthesized and evaluated for various applications, including antimicrobial, antitumor, and enzyme inhibition activities.
Synthesis of Heterocyclic Compounds : Heterocyclic compounds, including dihydropyridines, butanamides, dihydropyridazines, and thiourea derivatives, have been synthesized through reactions involving similar structural motifs. These compounds have been characterized by elementary analysis, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, confirming their identities and potential as versatile intermediates in medicinal chemistry (Hafiz, Ramiz, & Sarhan, 2011).
Antitumor Activity : Novel compounds, structurally related to the compound of interest, have been designed, synthesized, and evaluated for their antitumor activities, particularly against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. These compounds have shown potent antiproliferative activity, indicating the potential utility of the compound of interest in cancer research (Wu et al., 2017).
Dipeptidyl Peptidase IV Inhibitors : A series of compounds featuring similar butanamide structures have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, showcasing potent inhibitory activity. Such inhibitors are crucial in managing type 2 diabetes, indicating the potential application of the compound of interest in developing new therapeutic agents (Nitta et al., 2012).
Antibacterial Agents : Derivatives structurally related to the compound of interest have been synthesized and evaluated as antibacterial agents against various bacterial strains. Some of these compounds have shown significant activity, suggesting the potential application of the compound of interest in the development of new antibacterial agents (Alharbi & Alshammari, 2019).
Eigenschaften
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4S2/c1-8(20)15-9-4-5-11(18-17-9)24-6-2-3-10(21)16-13-14-7-12(25-13)19(22)23/h4-5,7H,2-3,6H2,1H3,(H,14,16,21)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVQACTJSQLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.